![molecular formula C10H11BrFN B13259749 N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13259749.png)
N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C₁₀H₁₁BrFN It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a benzene ring substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluorobenzyl chloride and cyclopropanamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts and Reagents: A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as recrystallization and distillation, are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents (e.g., ethanol) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine
- N-[(3-chloro-4-fluorophenyl)methyl]cyclopropanamine
- N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine
Uniqueness
N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which can influence its reactivity and binding properties. This unique structure may confer distinct pharmacological or chemical properties compared to its analogs.
Properties
Molecular Formula |
C10H11BrFN |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C10H11BrFN/c11-9-5-7(1-4-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2 |
InChI Key |
VIHOYAPXQGJZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



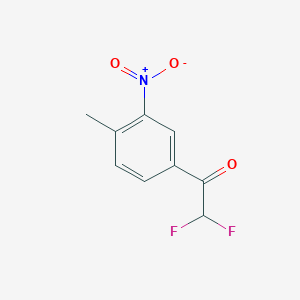
![2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline](/img/structure/B13259679.png)
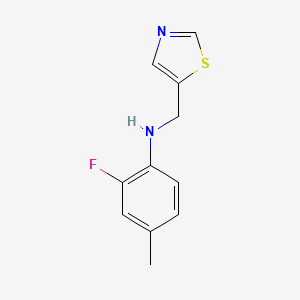
![(Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13259696.png)
![2-[(2-Aminoethyl)sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B13259718.png)
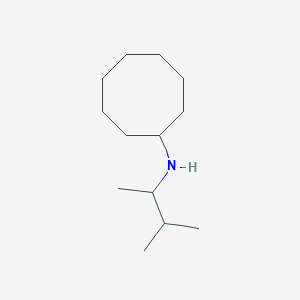
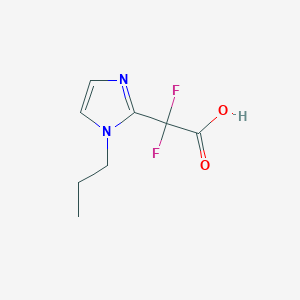
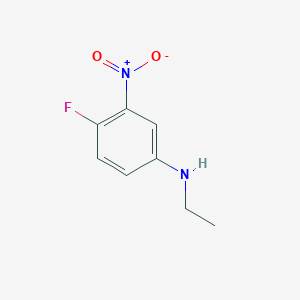
![2-[(Butan-2-yl)amino]-N,N-dimethylacetamide](/img/structure/B13259743.png)
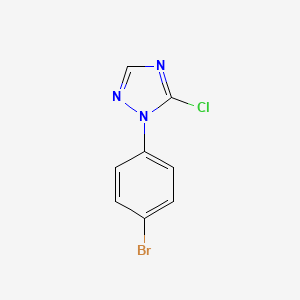

![2-{[(4-Fluoro-2-methylphenyl)methyl]amino}butan-1-ol](/img/structure/B13259748.png)
![2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13259760.png)
